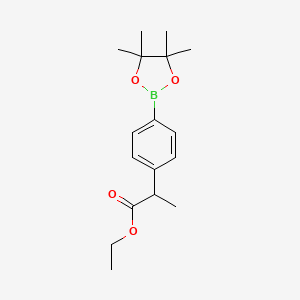

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Übersicht

Beschreibung

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is an organic compound that features a boronic ester functional group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent in the field of medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromoacetophenone and pinacol boronate ester.

Borylation Reaction: The borylation of 4-bromoacetophenone with pinacol boronate ester is carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).

Esterification: The resulting boronic ester is then subjected to esterification with ethyl 2-bromopropanoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh₃)₄, PdCl₂(dppf)

Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium perborate

Reducing Agents: Lithium aluminum hydride (LiAlH₄)

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Phenols: Formed via oxidation of the boronic ester group.

Alcohols: Formed via reduction of the ester group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate serves as a versatile intermediate in organic synthesis. Its boron-containing structure allows for various reactions that are pivotal in creating complex organic molecules.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl compounds and pharmaceuticals. The boron atom in the compound acts as an electrophile that can be coupled with organohalides to form desired products.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing biaryl compounds. The compound was reacted with various aryl halides under palladium catalysis conditions to yield high yields of biaryl products. The efficiency of this method highlights the compound's utility in developing complex organic frameworks .

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing pharmaceutical agents. Its ability to modify biological targets through covalent bonding is particularly valuable.

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study: Inhibition of Tumor Cell Growth

In vitro studies showed that derivatives of this compound could significantly reduce the viability of certain cancer cell lines. The mechanism involved the modulation of apoptosis pathways and cell cycle arrest .

Material Science

The compound's unique properties also lend themselves to applications in material science. Its integration into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Polymer Composites

Incorporating this compound into polymer composites has been shown to improve their performance characteristics. Research indicates that these composites exhibit better resistance to thermal degradation and improved mechanical properties compared to traditional polymers .

Summary Table of Applications

Wirkmechanismus

The mechanism by which Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. The resulting intermediate undergoes reductive elimination to form the desired biaryl product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.

4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent, used in similar cross-coupling reactions.

Pinacolborane: A borane derivative used in hydroboration reactions.

Uniqueness

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. The presence of the boronic ester group allows for efficient cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Biologische Aktivität

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.139 g/mol

- CAS Number : 269409-99-6

- IUPAC Name : this compound

The compound features a boron-containing dioxaborolane moiety that is known for its reactivity and potential applications in drug design.

Anticancer Properties

Recent studies have indicated that compounds with similar boron-containing structures exhibit significant anticancer activity. The presence of the dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways.

- Inhibition of Kinases : this compound may inhibit various kinases involved in cancer progression. For example, research has shown that similar compounds can target pyruvate dehydrogenase kinase (PDK), which is implicated in metabolic regulation in cancer cells .

- Cell Cycle Arrest : Preliminary data suggest that this compound can induce cell cycle arrest in cancer cell lines. This effect is likely mediated through the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Neuroprotective Effects

Emerging evidence points to neuroprotective properties associated with boron-containing compounds. This compound may exhibit neuroprotective effects by:

- Reducing Oxidative Stress : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in neuronal cells .

- Modulating Neurotransmitter Systems : There is potential for interaction with neurotransmitter systems that could lead to improved cognitive function or protection against neurodegeneration.

Case Studies and Research Findings

A thorough investigation into the biological activity of this compound reveals several key findings:

Eigenschaften

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-7-20-15(19)12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSXNHNLBWPXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.